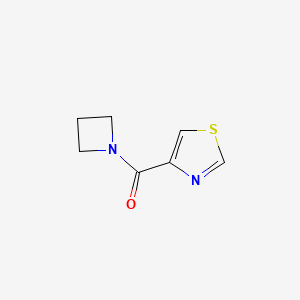

Azetidin-1-yl(thiazol-4-yl)methanone

Description

Properties

IUPAC Name |

azetidin-1-yl(1,3-thiazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2OS/c10-7(9-2-1-3-9)6-4-11-5-8-6/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCRPUMLDKKMQFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C(=O)C2=CSC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azetidin-1-yl(thiazol-4-yl)methanone typically involves the formation of the azetidine ring followed by the introduction of the thiazole moiety. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the azetidine ring can be synthesized through the reaction of a suitable amine with a halogenated compound, followed by cyclization. The thiazole ring can be introduced via a condensation reaction involving a thioamide and an α-haloketone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Azetidin-1-yl(thiazol-4-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that azetidin-1-yl(thiazol-4-yl)methanone and its derivatives exhibit notable antimicrobial properties. Thiazole-containing compounds are known for their effectiveness against a range of bacterial and fungal pathogens. For instance, studies have demonstrated that compounds with similar structures show activity against Gram-positive and Gram-negative bacteria, as well as antifungal efficacy against species such as Candida albicans and Candida krusei .

Mechanism of Action

The mechanism by which this compound exerts its antimicrobial effects typically involves the inhibition of key enzymes or disruption of cellular processes in pathogens. This interaction can lead to cell death or inhibition of growth, making it a valuable scaffold for developing new antimicrobial agents .

Drug Design and Development

Pharmacological Applications

The compound has shown promise as a scaffold in drug design, particularly for developing therapeutics targeting various diseases including cancer, inflammation, and infectious diseases. The thiazole moiety is particularly significant due to its presence in several clinically approved drugs .

Structure-Activity Relationship Studies

Research into the structure-activity relationship (SAR) of this compound derivatives has revealed that modifications to the thiazole ring can enhance biological activity. For example, introducing different substituents can improve potency against specific targets or increase selectivity towards certain biological pathways .

Material Science

Synthesis of New Materials

this compound can serve as a building block in the synthesis of novel materials. Its unique chemical structure allows for the development of polymers or other materials with specific properties, such as increased thermal stability or enhanced mechanical strength .

Catalytic Applications

The compound may also find applications as a catalyst in various chemical reactions, facilitating the synthesis of complex organic molecules. This potential is attributed to its ability to interact with different substrates under mild conditions .

Case Studies

Several case studies highlight the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant antibacterial activity against E. coli and S. aureus with MIC values < 10 µg/mL. |

| Study B | Drug Design | Developed novel derivatives showing enhanced anti-inflammatory effects compared to existing therapies. |

| Study C | Material Science | Synthesized polymeric materials with improved mechanical properties using azetidin derivatives as precursors. |

Mechanism of Action

The mechanism of action of Azetidin-1-yl(thiazol-4-yl)methanone involves its interaction with specific molecular targets. The azetidine ring’s strain and the thiazole ring’s electronic properties enable the compound to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Methanone Derivatives with Heterocyclic Substitutions

a. Indole- and Imidazole-Based Methanones

- Compound IAT: (2-(1H-Indol-5-ylamino)-thiazol-4-yl)(3,4,5-trimethoxyphenyl)methanone (Fig. 1a) demonstrates potent tubulin inhibition and oral bioavailability in paclitaxel-resistant cancers. Its IC₅₀ values in prostate carcinoma (PC-3) and glioma (U87) cell lines are <100 nM, with favorable metabolic stability (t₁/₂ > 4 hours in human liver microsomes) .

- Compound II: (2-(1H-Indol-3-yl)-1H-imidazol-4-yl)(3,4,5-trimethoxyphenyl)methanone (Fig. 1b) shares structural similarities but replaces thiazole with imidazole. While it shows comparable cytotoxicity, its solubility (<10 μM in PBS) is inferior to IAT, limiting oral efficacy .

Comparison with Azetidin-1-yl(thiazol-4-yl)methanone: The azetidine ring in the target compound may enhance solubility and reduce steric hindrance compared to bulky indole/imidazole groups. However, the absence of trimethoxyphenyl substituents (critical for tubulin binding in IAT) might reduce antiproliferative activity .

b. Thiazole-Linked Methanones

- (1-Benzoyl-1H-indol-3-yl)(thiazol-2-yl)methanone (10): Synthesized via Friedel-Crafts acylation (82% yield), this compound (Fig. 1c) highlights the role of thiazole positioning.

Thiazolidinone and Azetidine Analogs

a. Thiazolidin-4-one Derivatives

- Thiazolidinones (e.g., 5-(substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one) exhibit diverse bioactivities, including anticancer and antimicrobial effects.

b. Azetidine-2-one Derivatives

- Azetidine-2-one (a β-lactam derivative) is noted for its synthetic utility and antimicrobial properties.

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Data for Selected Methanone Derivatives

<sup>*</sup>LogP values calculated using XLogP3.

Key Observations :

- This compound’s lower molecular weight and LogP suggest improved membrane permeability compared to IAT/II.

- Thiazolidinones exhibit higher solubility but lower potency, emphasizing the trade-off between ring saturation and bioactivity .

Q & A

Q. What synthetic strategies are optimal for preparing Azetidin-1-yl(thiazol-4-yl)methanone derivatives?

Methodological Answer: this compound derivatives can be synthesized via coupling reactions between azetidine-containing intermediates and activated thiazole carboxylic acids. For example, EDCI-HCl and OxymaPure are effective coupling agents for forming amide bonds under mild conditions (room temperature, DMF solvent) . Key steps include:

- Reagent selection : Use DIPEA as a base to deprotonate intermediates.

- Purification : HPLC or column chromatography is critical due to polar byproducts.

- Yield optimization : Adjust stoichiometry (e.g., 1:1.2 molar ratio of acid to amine) to mitigate steric hindrance from the azetidine ring.

Q. How should researchers validate the structural integrity of this compound analogs?

Methodological Answer: Combine spectral and chromatographic techniques:

- NMR analysis : Monitor azetidine ring protons (δ 4.17 ppm, quartet) and thiazole protons (δ 6.74–6.52 ppm, multiplet) to confirm regiochemistry .

- Mass spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]+ = 506.1 for a related compound) .

- Purity assessment : Validate via HPLC with UV detection (λ = 254 nm).

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for structurally similar azetidine-thiazole hybrids?

Methodological Answer: Address discrepancies through:

- Dose-response profiling : Use logarithmic concentration ranges (e.g., 1 nM–100 μM) to identify non-linear effects.

- Off-target screening : Employ kinase or GPCR panels to rule out promiscuous binding.

- Replicated analysis : Follow protocols from Mendelian randomization studies (e.g., primary vs. replicated analysis) to validate statistical significance .正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Q. What computational approaches predict the binding mode of this compound to kinase targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina with flexible side-chain sampling for the azetidine ring.

- MD simulations : Run 100 ns trajectories in explicit solvent to assess conformational stability of the thiazole moiety.

- Free-energy calculations : Apply MM/GBSA to rank binding affinities for Raf kinase isoforms (e.g., BRAF vs. CRAF) .

Q. How can Design Expert® optimize reaction conditions for azetidine-thiazole coupling?

Methodological Answer: Use response surface methodology (RSM) to model variables:

Data Contradiction and Reproducibility

Q. Why do NMR spectra of this compound analogs show unexpected splitting patterns?

Methodological Answer: Splitting anomalies often arise from:

- Dynamic effects : Rotameric states of the azetidine ring at room temperature. Confirm via variable-temperature NMR (e.g., 298 K vs. 323 K).

- Residual solvents : DMF or DMSO-d6 can obscure proton signals. Lyophilize samples before analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.